molecular formula C13H14O5 B163408 Arthropsolide A CAS No. 135048-14-5

Arthropsolide A

Cat. No.: B163408
CAS No.: 135048-14-5
M. Wt: 250.25 g/mol
InChI Key: ROOGVCKSAVTPSZ-KMSURZFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arthropsolide A is a natural product found in Paecilomyces and Arthropsis truncata with data available.

Scientific Research Applications

1. Inhibition of CFTR-mediated Intestinal Chloride Secretion

Arthropsolide A, derived from a fungus, has been identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channels. This inhibition is significant in the context of secretory diarrheas, as CFTR channels are key in fluid loss in these conditions. The study by Akrimajirachoote et al. (2020) demonstrated that this compound can suppress cholera toxin-induced Cl- secretion in cells and mice, highlighting its potential utility in treating secretory diarrheas without affecting intestinal fluid absorption (Akrimajirachoote et al., 2020).

2. Source from Endophytic Fungus

The compound was sourced from an endophytic fungus Roussoella sp. PSU-H51. A study detailed the discovery of various compounds including this compound from this fungus, emphasizing the importance of exploring natural sources for novel bioactive compounds. The study also noted the determination of the absolute configuration of this compound (Sommart et al., 2021).

3. Structural Determination and Chemical Analysis

The compound's structure and characteristics were extensively studied through chemical and spectroscopic methods. Ayer et al. (1992) conducted research on the structures of various polyketide metabolites, including this compound, produced by the fungus Arthropsistruncata. This research contributes to the understanding of the compound's chemical nature and potential applications (Ayer et al., 1992).

Properties

CAS No.

135048-14-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(4S,5R,6S,10S)-4,6-dihydroxy-3-methylidene-10-[(E)-prop-1-enyl]-2-oxaspiro[4.5]dec-8-ene-1,7-dione

InChI

InChI=1S/C13H14O5/c1-3-4-8-5-6-9(14)11(16)13(8)10(15)7(2)18-12(13)17/h3-6,8,10-11,15-16H,2H2,1H3/b4-3+/t8-,10+,11+,13+/m0/s1

InChI Key

ROOGVCKSAVTPSZ-KMSURZFUSA-N

Isomeric SMILES

C/C=C/[C@H]1C=CC(=O)[C@H]([C@]12[C@@H](C(=C)OC2=O)O)O

SMILES

CC=CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O

Canonical SMILES

CC=CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arthropsolide A
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Reactant of Route 3
Arthropsolide A
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Reactant of Route 5
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Reactant of Route 6
Arthropsolide A

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